molecular formula C13H10N4O2S2 B2741515 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 81511-78-6

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B2741515
CAS RN: 81511-78-6
M. Wt: 318.37
InChI Key: AQYVGUXXSWXBLC-UHFFFAOYSA-N
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Description

“2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide” is a bi-heterocyclic compound . It is synthesized as a potential therapeutic agent . The compound is part of a series of N-substituted derivatives .


Synthesis Analysis

The synthesis of this compound involves several steps. An electrophile, N-(1,3-thiazol-2-yl)-2-bromoacetamide, is synthesized by the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide in an aqueous medium . A series of carboxylic acids are converted into a 1,3,4-oxadiazole heterocyclic core through a series of three steps . The final compounds are synthesized by stirring the carboxylic acids and the electrophile in an aprotic polar solvent .


Molecular Structure Analysis

The molecular structure of the compound is elucidated by IR, EI-MS, 1H-NMR, and 13C-NMR spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,3-thiazole-2-amine and 2-bromoethanoyl bromide to form an electrophile, and the conversion of a series of carboxylic acids into a 1,3,4-oxadiazole heterocyclic core .

Scientific Research Applications

Computational and Pharmacological Evaluation

Compounds related to 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The study highlights various derivatives showing moderate to potent activities across these applications, underscoring the therapeutic potential of these compounds (Faheem, 2018).

Antimicrobial and Hemolytic Agents

N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides have been synthesized and evaluated for their antimicrobial and hemolytic activities. These derivatives exhibited variable antibacterial effects against selected microbial species, with some showing significant potential as antimicrobial agents. This research suggests the utility of these compounds in developing new antimicrobial therapies (Rehman et al., 2016).

Glutaminase Inhibitors

Research into BPTES analogs, related to the core structure of interest, has uncovered their potential as glutaminase inhibitors. These compounds have been found to attenuate the growth of human lymphoma cells both in vitro and in vivo, suggesting their application in cancer treatment through the modulation of metabolic pathways (Shukla et al., 2012).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for anticonvulsant activities. These studies highlight the potential of these compounds in treating seizure disorders, offering a new avenue for the development of anticonvulsant medications (Nath et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its potential as a therapeutic agent, given its enzyme inhibition properties . Further studies could also explore its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c18-10(15-12-14-6-7-20-12)8-21-13-17-16-11(19-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYVGUXXSWXBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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